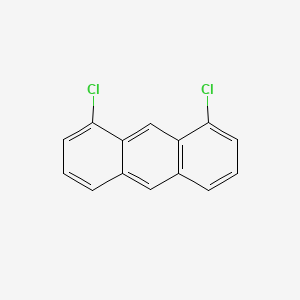

1,8-Dichloroanthracene

Description

1,8-Dichloroanthracene (C₁₄H₈Cl₂, CAS 14381-66-9) is a halogenated derivative of anthracene with chlorine atoms at the 1- and 8-positions of the central aromatic ring. This substitution pattern imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis. Its planar structure facilitates columnar stacking in the crystalline phase, as observed in single-crystal X-ray studies . The compound is widely used in Pd-catalyzed amination reactions to synthesize tetraazamacrocycles and anthraquinone-based pharmaceuticals . Additionally, its reactivity in Diels-Alder (DA) reactions has been extensively studied for applications in drug discovery and materials science .

Properties

IUPAC Name |

1,8-dichloroanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIUYXOOOGQGIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C=C2C(=C1)Cl)C(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Dichloroanthracene can be synthesized through several methods. One common approach involves the chlorination of anthracene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the 1 and 8 positions.

Industrial Production Methods: Industrial production of 1,8-dichloroanthracene often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Diels-Alder Cycloaddition Reactions

1,8-Dichloroanthracene acts as a diene in Diels-Alder reactions due to its conjugated π-system. Its reactivity and regioselectivity have been extensively studied:

Reaction with Acrolein

-

Products : Forms anti- and syn-isomers, with the anti product dominating (66% yield) over the syn isomer (10%) .

-

Mechanism :

-

Frontier Molecular Orbital (FMO) Analysis : The reaction follows a normal electron demand (NED) pathway, with the HOMO of 1,8-dichloroanthracene interacting with the LUMO of acrolein .

-

Houk’s Rule : Favors large-large (C1–C1') and small-small (C4–C2') orbital interactions, stabilizing the anti isomer .

-

Charge Transfer (CT) : Low CT values at transition states (0.033–0.045 e) confirm minimal polar character .

-

| Transition State | Charge Transfer (e) |

|---|---|

| TS-1 | 0.0337 |

| TS-2 | 0.0333 |

| TS-3 | 0.0448 |

| TS-4 | 0.0407 |

Reaction with 2-Chloroacrylonitrile

-

Regioselectivity : Exclusively forms the ortho isomer due to steric hindrance from chlorine substituents .

Esterification and Acylation Reactions

1,8-Dichloroanthracene undergoes esterification at the C-9 position via its enol tautomer:

Reduction Reactions

1,8-Dichloroanthraquinone is reduced to 1,8-dichloroanthracene derivatives:

Zinc-Ammonia Reduction

Tin-Based Reduction

Reaction with Phenyl Vinyl Sulfone

Halogenation

-

Chlorine substituents direct electrophilic substitution to the 9- and 10-positions, though further halogenation is rare due to steric crowding .

Key Structural and Electronic Insights

Scientific Research Applications

1,8-Dichloroanthracene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various organic compounds, including dyes and pigments.

Biology: Studies have explored its potential as a fluorescent probe for biological imaging.

Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to intercalate with DNA.

Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,8-dichloroanthracene in biological systems involves its ability to intercalate with DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to cell death. The compound’s interaction with DNA is facilitated by its planar aromatic structure, which allows it to insert between the base pairs of the DNA helix.

Comparison with Similar Compounds

1,8-Diiodoanthracene

- Structural Differences : Unlike 1,8-dichloroanthracene, the diiodo analog adopts a sandwich–herringbone crystal packing due to the larger atomic radius of iodine, which disrupts columnar stacking .

- Reactivity : The electron-withdrawing effect of iodine reduces nucleophilicity compared to chlorine, altering its utility in cycloaddition reactions.

9,10-Dichloroanthracene

1,8-Dichloroanthraquinone

- Functional Groups: The presence of quinone carbonyl groups increases electrophilicity (ω = 2.43 eV vs. anthracene derivatives) and enables redox-active behavior, making it suitable for battery materials .

Reactivity in Diels-Alder Reactions

Key Findings :

- Chlorine substituents deactivate the anthracene core, reducing DA reactivity compared to unsubstituted anthracene .

- Steric effects favor anti-isomer formation, while electronic effects (e.g., chloro groups) modulate regioselectivity .

Pharmacological Derivatives

9-Acyloxy-1,8-Dichloroanthracenes

- Cytotoxicity: Demonstrated moderate activity against KB (oral carcinoma) and GBM 8401 (cervical carcinoma) cell lines but were less potent than mitoxantrone .

- Structure-Activity Relationship (SAR) : Acyloxy groups at the 9-position enhance solubility but reduce membrane permeability due to increased polarity .

Ethanoanthracene Cycloadducts

- Antidepressant Activity: Compounds like 1-(1,8-dichloro-ethanoanthracen-11-yl)-N-methylmethanamine reduced immobility time in mice by 86.7%, comparable to maprotiline .

- ADMET Properties: Improved BBB permeability compared to non-chlorinated analogs due to lipophilic Cl substituents .

Computational and Structural Insights

Electrophilicity and Nucleophilicity Indices

| Compound | ω (eV) | N (eV) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|

| 1,8-Dichloroanthracene | 2.43 | 3.52 | -5.85 | -2.37 |

| Acrolein | 2.04 | 2.16 | -7.21 | -2.00 |

| Anthracene | 1.98* | 3.80* | -5.20* | -1.50* |

*Estimated values for comparison.

Biological Activity

1,8-Dichloroanthracene (DCA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of the biological activity of DCA, including its synthesis, cytotoxic effects, and therapeutic applications.

Chemical Structure and Synthesis

1,8-Dichloroanthracene is an aromatic compound characterized by two chlorine substituents at the 1 and 8 positions of the anthracene ring system. The synthesis of DCA can be achieved through various methods, including the chlorination of anthracene or through more complex synthetic pathways involving anthraquinone derivatives.

Table 1: Synthesis Methods for 1,8-Dichloroanthracene

| Method | Description | Reference |

|---|---|---|

| Chlorination | Direct chlorination of anthracene | |

| Anthraquinone pathway | Conversion from anthraquinone derivatives | |

| Acylation | Synthesis of 9-acyloxy derivatives |

Cytotoxicity

DCA has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that certain derivatives of DCA exhibit significant cytotoxic activity, particularly against human oral epidermoid carcinoma (KB cell line) and cervical carcinoma cells (ME 180). The cytotoxic potency of these compounds was found to be lower than that of established chemotherapeutic agents like mitoxantrone, but they still show promise for further development.

Table 2: Cytotoxicity Evaluation of DCA Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 9-Acyloxy-1,8-dichloroanthracene | KB | 15.3 | |

| 9-Acyloxy-1,8-dichloroanthracene | ME 180 | 22.7 | |

| Mitoxantrone | KB | 5.2 |

Therapeutic Applications

Research has indicated that DCA and its derivatives may have therapeutic applications in treating inflammatory conditions and tumors. The antiproliferative effects observed in vitro suggest that these compounds could be utilized as potential agents in cancer therapy.

- Antiproliferative Effects : DCA has shown effectiveness in inhibiting cell proliferation in certain cancer types.

- Anti-inflammatory Properties : Some studies suggest that DCA may also possess anti-inflammatory properties, making it useful in treating conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have focused on the biological activity of DCA:

- Cytotoxic Evaluation : A study evaluated the cytotoxic effects of various 9-acyloxy derivatives of DCA against different cancer cell lines. The findings indicated a structure-activity relationship where certain modifications enhanced cytotoxicity .

- Polymorphism Studies : Research has identified different polymorphs of DCA which may influence its biological activity. The monoclinic form was noted to have distinct properties compared to other forms .

- Mechanistic Studies : Investigations into the mechanism of action revealed that DCA interacts with cellular targets involved in proliferation and apoptosis pathways, suggesting a multifaceted approach to its anticancer effects .

Q & A

Q. How can computational methods predict the regioselectivity of Diels-Alder reactions involving 1,8-dichloroanthracene?

- Density Functional Theory (DFT) calculations of frontier molecular orbitals (HOMO/LUMO) provide mechanistic insights. For example, the HOMO energy of 1,8-dichloroanthracene (-5.8456 eV) and LUMO of dienophiles (e.g., acrolein: -2.0014 eV) determine orbital overlap efficiency, guiding regioselectivity predictions. These calculations align with experimental outcomes, such as cycloadduct formation under microwave-assisted conditions .

Q. Why is 1,8-dichloroanthracene less reactive in Diels-Alder (DA) reactions compared to anthracene?

- Steric hindrance from chlorine substituents and electronic effects reduce reactivity. For instance, reactions with phenyl vinyl sulfoxide require harsh conditions (130°C, 8 days) to achieve 30% yield, versus 83% for unsubstituted anthracene. Microwave-assisted synthesis improves efficiency by accelerating reaction kinetics and reducing decomposition .

Advanced Research Questions

Q. How do substituents at the 10-position influence the structural and electronic properties of 1,8-dichloroanthracene?

- Introducing trimethylsilyl, germyl, or stannyl groups at the 10-position progressively deforms the anthracene backbone. X-ray diffraction and DFT studies show that bulkier substituents (e.g., SnMe₃) induce less distortion than smaller groups (e.g., SiMe₃), impacting π-π stacking and reactivity in supramolecular systems .

Q. What advanced analytical techniques are suitable for detecting 1,8-dichloroanthracene in environmental samples?

- Gas chromatography-tandem mass spectrometry (GC-MS/MS) with triple quadrupole detectors offers high sensitivity for chlorinated polycyclic aromatic hydrocarbons (ClPAHs). Method validation includes optimizing ionization parameters (e.g., electron impact at 70 eV) and using isotope-labeled internal standards (e.g., ¹³C₆-7,12-Cl₂BaA) to achieve detection limits <1 pg/m³ in atmospheric deposition samples .

Q. How can 1,8-dichloroanthracene derivatives be evaluated for pharmacological activity?

- The forced swimming test (FST) in mice is a standard preclinical model. Ethanoanthracene derivatives synthesized via DA reactions (e.g., compound 6 ) reduce immobility times by 86.7% at 80 mg/kg, comparable to antidepressants like maprotiline. Dose-response studies and neurochemical profiling (e.g., serotonin/norepinephrine reuptake assays) validate mechanisms .

Q. What are the kinetic parameters for anion radical cleavage reactions of halogenated anthracenes?

- Activation energy (Eₐ) and entropy (ΔS‡) are determined via Eyring plots. For 9,10-dichloroanthracene anion radicals, Eₐ remains consistent (~14 kcal/mol) across solvents (DMF, acetonitrile) and counterions (Bu₄N⁺, Me₄N⁺), suggesting solvent polarity minimally affects reaction pathways. Rate constants (k ≈ 14–15.8 s⁻¹) are measured using stopped-flow spectroscopy .

Q. How does pressure alter the lattice dynamics of halogenated anthracene derivatives?

- High-pressure X-ray diffraction and lattice phonon analysis reveal phase transitions. For β-9,10-dichloroanthracene, a pressure-induced structural shift occurs at ~3 GPa, characterized by anisotropic compression of the a-axis and increased vibrational frequencies. Computational models (e.g., Grüneisen parameters) correlate these changes with intermolecular halogen interactions .

Methodological Notes

- Computational Tools : Gaussian or ORCA software for DFT calculations (B3LYP/6-31G* basis set) .

- Synthetic Optimization : Microwave reactors (e.g., CEM Discover) enhance DA reaction yields via controlled temperature/pressure .

- Environmental Sampling : Use polyurethane foam passive samplers for atmospheric XPAHs, followed by accelerated solvent extraction (ASE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.